molecular formula C26H33N3O2 B11235029 N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide

N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-1-phenylcyclopentanecarboxamide

Cat. No.: B11235029
M. Wt: 419.6 g/mol
InChI Key: GFRRWLYVSPRXNE-UHFFFAOYSA-N
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Description

N-{2-[4-(2-METHYLPROPANOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a 2-methylpropanoyl group and a phenyl group, which is further connected to a cyclopentane carboxamide moiety. The intricate structure of this compound allows it to participate in diverse chemical reactions and makes it a valuable subject of study in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[4-(2-METHYLPROPANOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first acylated with 2-methylpropanoic acid under acidic conditions to form the 2-methylpropanoyl piperazine intermediate. This intermediate is then reacted with 2-bromo-1-phenylcyclopentane-1-carboxamide in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the phenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the compound, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, with reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-{2-[4-(2-METHYLPROPANOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[4-(2-METHYLPROPANOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring can mimic the structure of natural ligands, allowing it to bind to receptor sites and modulate their activity. This binding can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

    N-{2-[4-(2-METHYLPROPANOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOHEXANE-1-CARBOXAMIDE: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    N-{2-[4-(2-METHYLPROPANOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOHEPTANE-1-CARBOXAMIDE: Similar structure but with a cycloheptane ring.

Uniqueness: The uniqueness of N-{2-[4-(2-METHYLPROPANOYL)PIPERAZIN-1-YL]PHENYL}-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE lies in its specific ring structure, which imparts distinct chemical and physical properties. The cyclopentane ring provides a different steric environment compared to cyclohexane or cycloheptane, influencing the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C26H33N3O2

Molecular Weight

419.6 g/mol

IUPAC Name

N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C26H33N3O2/c1-20(2)24(30)29-18-16-28(17-19-29)23-13-7-6-12-22(23)27-25(31)26(14-8-9-15-26)21-10-4-3-5-11-21/h3-7,10-13,20H,8-9,14-19H2,1-2H3,(H,27,31)

InChI Key

GFRRWLYVSPRXNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3(CCCC3)C4=CC=CC=C4

Origin of Product

United States

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